4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride
Overview
Description
4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a benzenesulfonamide moiety.
Scientific Research Applications
4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethoxy-Methoxy Benzylamine Intermediate: This step involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with an amine to form the corresponding benzylamine.
Sulfonamide Formation: The benzylamine intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the sulfonamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a similar phenethylamine structure but lacks the sulfonamide group.
2-Ethoxy-3-methoxybenzylamine: Similar benzylamine structure but without the sulfonamide moiety.
Benzenesulfonamide Derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
4-[2-[(2-Ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-[(2-ethoxy-3-methoxyphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S.ClH/c1-3-24-18-15(5-4-6-17(18)23-2)13-20-12-11-14-7-9-16(10-8-14)25(19,21)22;/h4-10,20H,3,11-13H2,1-2H3,(H2,19,21,22);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHZZNBSWOEIIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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